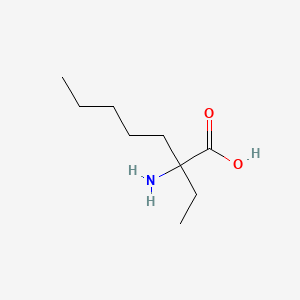
Lanthanum--platinum (1/3)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lanthanum–platinum (1/3) is a compound consisting of lanthanum and platinum in a 1:3 ratio
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lanthanum–platinum (1/3) can be synthesized using various methods. One common approach involves the impregnation of lanthanum nitrate and chloroplatinic acid onto a support material, followed by reduction under hydrogen gas flow . The reaction conditions typically include high temperatures and controlled atmospheres to ensure the proper formation of the compound.
Industrial Production Methods
In industrial settings, the preparation of lanthanum–platinum (1/3) often involves large-scale impregnation techniques. The use of high-surface-area supports, such as activated carbons or metal oxides, is common to maximize the dispersion of platinum particles . The reduction process is carefully controlled to achieve the desired particle size and distribution.
Analyse Des Réactions Chimiques
Types of Reactions
Lanthanum–platinum (1/3) undergoes various chemical reactions, including oxidation, reduction, and catalytic reactions. The compound is particularly known for its catalytic properties, making it valuable in processes such as hydrogenation and oxidation reactions .
Common Reagents and Conditions
Common reagents used in reactions involving lanthanum–platinum (1/3) include hydrogen gas for reduction reactions and oxygen or other oxidizing agents for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to optimize the catalytic activity .
Major Products Formed
The major products formed from reactions involving lanthanum–platinum (1/3) depend on the specific reaction conditions and reagents used. For example, in hydrogenation reactions, the compound can facilitate the conversion of unsaturated hydrocarbons to saturated hydrocarbons .
Applications De Recherche Scientifique
Lanthanum–platinum (1/3) has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of lanthanum–platinum (1/3) primarily involves its catalytic properties. The compound facilitates chemical reactions by providing active sites for reactants to interact. The platinum component plays a crucial role in the catalytic activity, while the lanthanum component enhances the stability and dispersion of the platinum particles . The molecular targets and pathways involved depend on the specific reaction being catalyzed.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lanthanum hexaaluminate: Similar to lanthanum–platinum (1/3), lanthanum hexaaluminate is used in high-temperature catalytic applications.
Platinum-doped cerium oxide: This compound is also used in catalytic processes and shares some similarities with lanthanum–platinum (1/3) in terms of its catalytic properties.
Uniqueness
Lanthanum–platinum (1/3) is unique due to its specific combination of lanthanum and platinum, which provides a balance of catalytic activity and stability. The 1:3 ratio of lanthanum to platinum allows for optimal dispersion of platinum particles, enhancing the overall catalytic performance .
Propriétés
Numéro CAS |
12136-52-6 |
|---|---|
Formule moléculaire |
LaPt3 |
Poids moléculaire |
724.2 g/mol |
Nom IUPAC |
lanthanum;platinum |
InChI |
InChI=1S/La.3Pt |
Clé InChI |
KJGIFUYSPIXUAD-UHFFFAOYSA-N |
SMILES canonique |
[La].[Pt].[Pt].[Pt] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


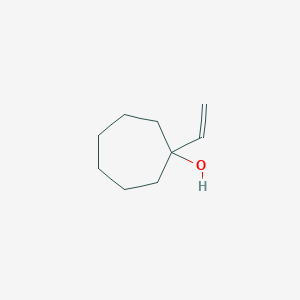

![Tricyclo[3.1.1.1(3,7)]octan-2-one](/img/structure/B14731713.png)
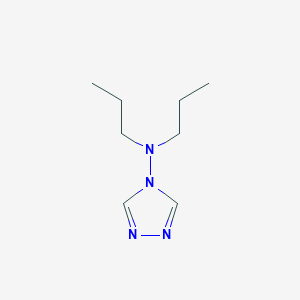

![4,4,6-trimethyl-2-[(E)-2-phenylethenyl]-1,3-dioxane](/img/structure/B14731736.png)

![[(1-Chloro-2,2-diethoxycyclopropyl)sulfanyl]benzene](/img/structure/B14731746.png)

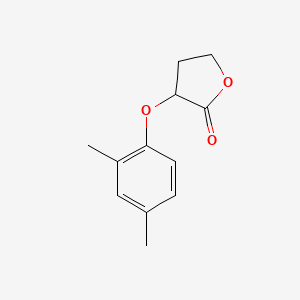
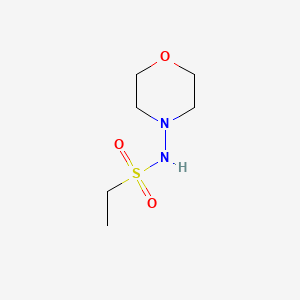
![1-hexadecyl-3-[(E)-(4-methylphenyl)methylideneamino]thiourea](/img/structure/B14731765.png)
